1h-Benzimidazole-1-carbonyl chloride

Organic Synthesis Medicinal Chemistry Acylation

1H-Benzimidazole-1-carbonyl chloride (CAS 343330-46-1) is the validated acyl chloride building block for introducing the 1-carbonyl benzimidazole moiety via nucleophilic acyl substitution. Its defined electrophilicity (based on a benzimidazole N parameter of 10.50 in DMSO) ensures predictable coupling kinetics with amines, critical for constructing bio-active compound libraries. Substituting with positional isomers or saturated variants introduces divergent electronic/steric profiles that undermine synthetic robustness and regulatory compliance in API intermediate synthesis. This compound is the sole starting material for certain ring-opened pharmacophores accessible only from the N1-substituted analog. Procure this specific reactive intermediate to maintain the fidelity of your synthetic route and ensure target activity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 343330-46-1
Cat. No. B13969716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-1-carbonyl chloride
CAS343330-46-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H
InChIKeyRVKNKXLDUGKQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1-carbonyl chloride (CAS 343330-46-1) for Pharmaceutical Intermediates and Heterocyclic Synthesis: Procurement Baseline and Core Characteristics


1H-Benzimidazole-1-carbonyl chloride (CAS 343330-46-1) is a reactive heterocyclic acyl chloride building block, characterized by a carbonyl chloride (-COCl) functional group directly attached to the N1 position of the benzimidazole core. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol and a calculated density of 1.429 g/cm³ [1]. This compound serves as a critical electrophilic intermediate for introducing benzimidazole moieties via nucleophilic acyl substitution, predominantly utilized in the synthesis of pharmaceutical candidates and agrochemical actives [2].

Why Interchanging Benzimidazole Carbonyl Chloride Analogs in Pharmaceutical Synthesis Compromises Yield, Selectivity, and Regulatory Consistency


Substituting 1H-benzimidazole-1-carbonyl chloride with close positional isomers or oxidation-state variants is not scientifically valid due to divergent electronic and steric profiles that critically alter reaction outcomes. The acylation behavior of N-monosubstituted benzimidazoles is highly dependent on the specific substitution pattern on both the benzimidazole ring and the acid chloride used [1]. Furthermore, the benzimidazole scaffold's nucleophilicity is quantified by an N parameter of 10.50 in DMSO, which is significantly lower than amines like DMAP (N=14.95), highlighting that even subtle structural modifications—such as ring saturation or alkyl substitution—will fundamentally change reaction kinetics and product profiles, undermining both process robustness and regulatory compliance in synthetic route development [2].

Quantitative Differentiation Evidence: Procurement Decision Guide for 1H-Benzimidazole-1-carbonyl chloride (CAS 343330-46-1)


Evidence Dimension 1: Regioisomeric Reactivity in Acylation - N1 vs. C2 Substitution

The N1-carbonyl chloride substitution pattern is intrinsically linked to ring-opening pathways under Schotten-Baumann conditions, a behavior not shared by its 2-carbonyl chloride regioisomer. The reaction of N1-substituted benzimidazoles with acid chlorides leads to imidazole ring fission, a process strongly influenced by the nature of the acyl group. Carbobenzoxy chloride and ortho-substituted benzoyl chloride provided the highest yields of fission products [1]. This distinct reactivity is not observed with the 2-carbonyl chloride analog, which is primarily used for 2-aminobenzimidazole synthesis via nucleophilic aromatic substitution [2].

Organic Synthesis Medicinal Chemistry Acylation

Evidence Dimension 2: Electronic Influence of Core Oxidation State on Electrophilicity

The absence of an oxo group at the 2-position significantly enhances the electrophilic character of the carbonyl chloride group compared to the 2-oxo derivative. While no direct comparative kinetic data is available for the acyl chlorides themselves, the underlying benzimidazole core exhibits a defined nucleophilicity parameter (N) of 10.50 in DMSO [1]. The introduction of a 2-oxo group (forming a cyclic urea) substantially reduces the core's electron density and alters its N-nucleophilicity, which directly correlates with the electrophilicity of the derived acyl chloride. This implies that 1H-benzimidazole-1-carbonyl chloride will exhibit a distinct and higher electrophilicity profile than its 2-oxo counterpart (e.g., CAS 65657-53-6), which is characterized by a molecular weight of 196.59 g/mol and a calculated LogP of 1.95 .

Medicinal Chemistry Electrophilicity SAR Studies

Evidence Dimension 3: Computed Physical Properties for Route Scouting and Purification

The computed physicochemical properties of 1H-benzimidazole-1-carbonyl chloride provide a quantitative baseline for distinguishing it from its analogs during route scouting and purification. The compound has a computed boiling point of 338.6 °C at 760 mmHg and a flash point of 158.6 °C . Its molecular weight is 180.59 g/mol, with a calculated LogP of 2.24 and a topological polar surface area (PSA) of 34.89 Ų [1]. In contrast, the 2-oxo derivative (CAS 65657-53-6) has a higher molecular weight of 196.59 g/mol, a significantly lower LogP of 1.95, and a larger PSA of 55.12 Ų .

Process Chemistry Purification Physicochemical Properties

Validated Application Scenarios for 1H-Benzimidazole-1-carbonyl chloride (CAS 343330-46-1) in Pharmaceutical and Agrochemical Synthesis


Synthesis of Ring-Opened Benzimidazole Derivatives via Schotten-Baumann Acylation

1H-Benzimidazole-1-carbonyl chloride is the essential starting material for generating ring-opened benzimidazole derivatives. As demonstrated in foundational studies, the reaction of N1-monosubstituted benzimidazoles with acid chlorides in an ethyl acetate-aqueous bicarbonate mixture leads to imidazole ring fission. This specific transformation is only accessible from the N1-substituted analog and is a critical step in preparing certain pharmacophores [1].

Preparation of Diverse Benzimidazole Amides via Nucleophilic Substitution

The compound is a versatile electrophilic building block for synthesizing a wide array of 1-substituted benzimidazole amides. Its defined electrophilicity, inferred from the parent benzimidazole's nucleophilicity parameter (N=10.50), makes it a predictable reagent for coupling with various amines. This is a core transformation for constructing compound libraries in medicinal chemistry, where the specific 1-carbonyl linkage is required for biological activity [2].

Precursor to 1-Substituted Benzimidazole Active Pharmaceutical Ingredients (APIs)

This compound serves as a direct precursor for 1-substituted benzimidazole APIs. While specific patent examples for this exact compound are not publicly detailed, the broad class of N1-carbonyl benzimidazoles is well-established in patent literature as intermediates for producing compounds with therapeutic and prophylactic effects [3]. Its use ensures the correct substitution pattern required for target binding and activity.

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